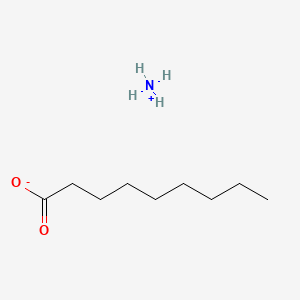

Ammonium nonanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Ammonium nonanoate is synthesized from ammonia and nonanoic acid, a carboxylic acid widely distributed in nature . The preparation involves the neutralization of nonanoic acid with ammonia, resulting in the formation of this compound. Industrial production methods typically involve the use of standard liquid herbicide application techniques, including hand-held, boom, pressure, and hose-end sprayers . The concentrate is diluted with water to a specified concentration for effective application .

Analyse Des Réactions Chimiques

Thermal Decomposition

At elevated temperatures (>120°C), ammonium nonanoate decomposes into nonanoic acid and ammonia gas ( ):C9H17O2−NH4+ΔC9H18O2+NH3↑Critical Data :

- Decomposition Onset : 120°C.

- Byproducts : Nonanoic acid (recovered) and gaseous NH₃.

Hydrolysis in Aqueous Media

In water, this compound dissociates into nonanoate anions (C₉H₁₇O₂⁻) and ammonium ions (NH₄⁺). Under acidic or alkaline conditions, further reactions occur:

| Condition | Reaction | Products |

|---|---|---|

| Acidic (pH <5) | \text{C}9\text{H}{17}\text{O}_2^-\text{NH}_4^+ + \text{H}^+ → \text{C}9\text{H}{18}\text{O}_2 + \text{NH}_4^+ | Nonanoic acid + ammonium ions |

| Alkaline (pH >9) | \text{C}9\text{H}{17}\text{O}_2^-\text{NH}_4^+ + \text{OH}^- → \text{C}9\text{H}{17}\text{O}_2^- + \text{NH}_3 + \text{H}_2\text{O} | Nonanoate anions + ammonia gas |

Stability : Stable at neutral pH but prone to hydrolysis in extreme conditions ( ).

Biodegradation in Soil

Microbial action rapidly degrades this compound in soil environments ( ):C9H17O2−NH4+MicrobesCO2+H2O+BiomassDegradation Metrics :

- Half-Life : <1 day (aerobic soil).

- Primary Pathway : β-oxidation by soil bacteria (e.g., Pseudomonas spp.).

Reactivity with Oxidizing Agents

This compound reacts with strong oxidizers (e.g., peroxides), though specific products are undocumented. Safety data highlight incompatibility with such agents, necessitating segregation in storage ( ).

Derivatization into Ionic Liquids

Quaternary this compound-based ionic liquids (ILs) are synthesized by combining this compound with quaternary ammonium cations (e.g., benzalkonium):C9H17O2−+R4N+→R4N+C9H17O2−Applications : Enhanced herbicidal activity and reduced volatility ( ).

Environmental Fate and Byproducts

- Photolysis : Minimal contribution due to low UV absorption.

- Hydrolysis : Dominant in aquatic systems, forming nonanoic acid.

- Adsorption : Low soil adsorption (log Kₒc = 3.2), favoring mobility.

Byproducts :

- Nonanoic Acid : Primary degradation product (low toxicity, LD₅₀ >2,000 mg/kg in rats).

- CO₂ : Terminal product of microbial metabolism.

Table 2: Environmental Degradation Metrics ( )

| Parameter | Value | Conditions |

|---|---|---|

| Soil Half-Life | <1 day | Aerobic, 25°C, pH 6.5–7.5 |

| Water Solubility | 284 mg/L (20°C) | Facilitates aqueous hydrolysis |

| Kₒc (Soil Adsorption) | 3.2 | Low adsorption, high mobility |

Applications De Recherche Scientifique

Herbicidal Applications

Weed Control

Ammonium nonanoate has been extensively studied for its efficacy in weed control. Research indicates that it can achieve weed suppression rates between 88% to 98% when applied to crops like pumpkin, significantly outperforming other natural herbicides such as clove oil and cinnamon oil . The following table summarizes key findings from studies on its herbicidal efficacy:

Biopesticide Applications

Target Pests

this compound is utilized as a biopesticide for controlling various insect pests. It has been shown to be effective against the melon fly (Bactrocera cucurbitae), a significant pest in cucurbit crops. Studies have demonstrated that formulations containing this compound can reduce pest populations effectively while posing minimal risk to non-target organisms .

Case Study: Melon Fly Control

In a controlled study, this compound was applied to infested crops, resulting in significant reductions in melon fly populations. The compound's rapid degradation and low toxicity to mammals make it an attractive option for sustainable pest management practices .

Environmental Impact

Safety Profile

The U.S. Environmental Protection Agency (EPA) has assessed this compound and concluded that it poses minimal risks to human health and the environment when used according to label directions. The compound is classified as practically non-toxic to mammals with no significant concerns for non-target organisms when applied correctly .

Integrated Pest Management (IPM)

This compound fits well within Integrated Pest Management frameworks due to its effectiveness and safety profile. Its use can be combined with other pest control methods to enhance overall efficacy while minimizing chemical inputs in agricultural systems. This approach supports sustainable agriculture by reducing reliance on synthetic pesticides.

Mécanisme D'action

Ammonium nonanoate exerts its effects by disrupting plant cell membranes, leading to rapid cell desiccation and death . This disruption is primarily due to its ability to reduce the pH within plant cells, causing cell membrane breakdown . The molecular targets include the lipid bilayers of cell membranes, which are essential for maintaining cell integrity .

Comparaison Avec Des Composés Similaires

Ammonium nonanoate is often compared with other herbicides like glyphosate. Unlike glyphosate, which is a systemic herbicide that kills plants down to the root, this compound is a contact herbicide that destroys plant cells it comes in contact with . This makes this compound a more environmentally friendly option, as it does not persist in the soil and has minimal impact on non-target organisms . Similar compounds include:

Glyphosate: A systemic herbicide known for its effectiveness in killing weeds down to the root.

Pelargonic acid: Another contact herbicide with similar properties to this compound.

This compound stands out due to its rapid action and minimal environmental impact, making it a preferred choice for organic farming and sustainable agriculture .

Propriétés

Numéro CAS |

63718-65-0 |

|---|---|

Formule moléculaire |

C9H21NO2 |

Poids moléculaire |

175.27 g/mol |

Nom IUPAC |

azane;nonanoic acid |

InChI |

InChI=1S/C9H18O2.H3N/c1-2-3-4-5-6-7-8-9(10)11;/h2-8H2,1H3,(H,10,11);1H3 |

Clé InChI |

KLIDOSBTXDALBI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(=O)[O-].[NH4+] |

SMILES canonique |

CCCCCCCCC(=O)O.N |

Key on ui other cas no. |

63718-65-0 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.